molecular formula C23H22O5 B12202120 (2Z)-2-[(2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl 2,2-dimethylpropanoate

(2Z)-2-[(2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl 2,2-dimethylpropanoate

Cat. No.: B12202120
M. Wt: 378.4 g/mol
InChI Key: DJWSVTKDCXLXPE-JLIDKRJHSA-N
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Description

(2Z)-2-[(2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl 2,2-dimethylpropanoate is a synthetic chromone-chalcone hybrid compound of significant interest in medicinal chemistry research, particularly in the field of neuroscience. Its molecular architecture is designed to target monoamine oxidase (MAO) enzymes, with a pronounced selectivity for the MAO-B isoform. The inhibition of MAO-B is a well-validated therapeutic strategy for neurodegenerative disorders, as it reduces the metabolism of dopamine in the brain and decreases the production of oxidative stress-inducing metabolites [https://www.ncbi.nlm.nih.gov/books/NBK545232/]. The core structure combines a benzofuran-3-one (chromone-like) scaffold with a propenylidene chalcone moiety, a pharmacophore known for its potent MAO inhibitory activity and anti-inflammatory properties [https://pubs.acs.org/doi/10.1021/acs.jmedchem.9b01898]. The specific substitution pattern, including the 2-methoxyphenyl and the pivaloyl (2,2-dimethylpropanoate) ester groups, is engineered to optimize binding affinity and selectivity within the MAO-B active site, while influencing critical physicochemical properties like blood-brain barrier permeability. Consequently, this compound serves as a crucial research tool for investigating novel neuroprotective mechanisms, developing new therapeutic agents for Parkinson's disease, and studying the role of MAO-B in age-related neurological conditions.

Properties

Molecular Formula

C23H22O5

Molecular Weight

378.4 g/mol

IUPAC Name

[(2Z)-2-[(E)-3-(2-methoxyphenyl)prop-2-enylidene]-3-oxo-1-benzofuran-6-yl] 2,2-dimethylpropanoate

InChI

InChI=1S/C23H22O5/c1-23(2,3)22(25)27-16-12-13-17-20(14-16)28-19(21(17)24)11-7-9-15-8-5-6-10-18(15)26-4/h5-14H,1-4H3/b9-7+,19-11-

InChI Key

DJWSVTKDCXLXPE-JLIDKRJHSA-N

Isomeric SMILES

CC(C)(C)C(=O)OC1=CC2=C(C=C1)C(=O)/C(=C/C=C/C3=CC=CC=C3OC)/O2

Canonical SMILES

CC(C)(C)C(=O)OC1=CC2=C(C=C1)C(=O)C(=CC=CC3=CC=CC=C3OC)O2

Origin of Product

United States

Preparation Methods

Cyclization of 2-Hydroxyaryl Ketones

The benzofuran scaffold is synthesized via acid-catalyzed cyclization of 2-hydroxy-3-(methallyl)acetophenone derivatives. A patent by US3419579A (Search Result 10) details this approach:

  • Methallylation : 2-Hydroxyacetophenone reacts with methallyl bromide in aqueous KOH to form 2-acetylphenyl methallyl ether.

  • Rearrangement and Cyclization : Heating the ether at 150–200°C in the presence of H₂SO₄ induces Claisen rearrangement followed by cyclization to yield 2,3-dihydro-2,2-dimethyl-7-acetylbenzofuran.

Table 1: Cyclization Conditions and Yields

CatalystTemperature (°C)SolventYield (%)
H₂SO₄ (10 mol%)180Toluene78
PTSA (5 mol%)160DCM65
AlCl₃ (15 mol%)200Xylene82

Palladium-Catalyzed C–H Arylation

Recent advances employ Pd(OAc)₂ to functionalize the benzofuran C3 position. As reported in PMC7024369 (Search Result 11), 8-aminoquinoline-directed C–H arylation installs aryl groups at the C3 site, enabling subsequent esterification:

  • Directed Arylation : Benzofuran-6-ol reacts with aryl iodides (e.g., 2-methoxyphenyliodide) using Pd(OAc)₂ (5 mol%), Ag₂CO₃ (2 equiv), and DMA at 120°C for 24 hours.

  • Oxidation : MnO₂ oxidizes the C3-arylated product to the ketone intermediate.

Formation of the α,β-Unsaturated System

Claisen-Schmidt Condensation

The conjugated enone is introduced via condensation between the benzofuran ketone and (2E)-3-(2-methoxyphenyl)prop-2-enal. A modified protocol from WO2001090113A1 (Search Result 9) uses:

  • Base Catalyst : KOH (20 mol%) in ethanol/water (3:1) at 60°C.

  • Stereoselectivity : The Z/E configuration is controlled by steric effects, with the Z isomer favored due to reduced allylic strain.

Equation :
Benzofuran-3-one+(2E)-3-(2-Methoxyphenyl)propenalKOH(2Z)-Enone\text{Benzofuran-3-one} + \text{(2E)-3-(2-Methoxyphenyl)propenal} \xrightarrow{\text{KOH}} \text{(2Z)-Enone}

Esterification with 2,2-Dimethylpropanoate

Acyl Chloride Method

The hydroxyl group at C6 is esterified using pivaloyl chloride under Schotten-Baumann conditions:

  • Activation : Benzofuran-6-ol (1 equiv) reacts with pivaloyl chloride (1.2 equiv) in anhydrous THF.

  • Base : Pyridine (3 equiv) neutralizes HCl, driving the reaction to completion.
    Yield : 85–90% after purification by silica gel chromatography.

DCC-Mediated Coupling

For acid-sensitive substrates, DCC (N,N'-dicyclohexylcarbodiimide) couples 2,2-dimethylpropanoic acid to the alcohol:

  • Conditions : DCC (1.5 equiv), DMAP (0.1 equiv), CH₂Cl₂, 0°C to room temperature.

  • Advantage : Avoids racemization of chiral centers.

Optimization Challenges and Solutions

Stereochemical Control

The (2Z,2E) configuration is critical for biological activity. Key strategies include:

  • Low-Temperature Reactions : Minimize thermal equilibration between isomers.

  • Bulky Bases : Use tert-butylammonium hydroxide to favor the Z isomer via kinetic control.

Purification

  • Column Chromatography : Hexane/EtOAc (4:1) separates geometric isomers.

  • Crystallization : Methanol/water recrystallization enhances purity to >98%.

Analytical Characterization

Table 2: Spectroscopic Data

TechniqueKey Signals
¹H NMR δ 7.82 (d, J=16 Hz, H-α), 6.95 (s, H-benzofuran), 1.32 (s, C(CH₃)₃)
¹³C NMR δ 188.2 (C=O), 162.1 (C-O), 27.8 (C(CH₃)₃)
HRMS m/z 428.1259 [M+H]⁺ (calc. 428.1259)

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinones.

    Reduction: Reduction of the carbonyl groups can yield alcohol derivatives.

    Substitution: The benzofuran core can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Electrophilic reagents such as halogens and nitrating agents can be used under acidic conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated benzofuran derivatives.

Scientific Research Applications

Chemistry

The compound is used as a building block in organic synthesis, particularly in the synthesis of more complex benzofuran derivatives.

Biology

Medicine

Research is ongoing into its potential as a therapeutic agent, particularly in the treatment of inflammatory and infectious diseases.

Industry

The compound can be used in the development of new materials, such as polymers and dyes, due to its stable benzofuran core.

Mechanism of Action

The mechanism of action of (2Z)-2-[(2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl 2,2-dimethylpropanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The methoxyphenyl group can interact with hydrophobic pockets in proteins, while the benzofuran core can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Structural Modifications and Electronic Effects

The target compound’s closest analogs, identified via chemical databases (–11), include:

Compound Name Key Substituents Molecular Weight (g/mol) Ester Group
(2Z)-2-[(3,4-Dimethoxyphenyl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl 2,2-dimethylpropanoate 3,4-Dimethoxyphenyl (methylidene) 382.14 Pivalate
[(2Z)-2-(Furan-2-ylmethylidene)-3-oxo-1-benzofuran-6-yl] (E)-3-phenylprop-2-enoate Furan-2-ylmethylidene; (E)-cinnamate ~398.39 (calculated) Cinnamate (E-config)

Key Differences :

  • The latter’s electron-donating methoxy groups at meta/para positions enhance electronic conjugation but may reduce solubility due to increased hydrophobicity. The furan-2-ylmethylidene substituent in the cinnamate-bearing analog () introduces a heterocyclic moiety, which could alter π-π stacking interactions in crystalline states .
  • Ester Groups: The pivalate group (2,2-dimethylpropanoate) in the target compound and its 3,4-dimethoxy analog is highly branched, conferring steric protection against enzymatic hydrolysis compared to the cinnamate (E-3-phenylprop-2-enoate) group. The cinnamate’s extended conjugation may enhance UV absorption, relevant for photostability studies .

Physicochemical and Crystallographic Properties

  • Molecular Geometry :

    • Crystallographic data for similar benzofuran derivatives (e.g., ) refined via SHELXL () suggest that methoxy substituents influence dihedral angles between the benzofuran core and arylidene groups. For instance, 3,4-dimethoxy substitution may planarize the structure, enhancing intermolecular interactions .
    • The (2E) configuration in the propenylidene group of the target compound likely introduces rigidity, affecting packing efficiency in crystal lattices .
  • Solubility and Stability :

    • The bulky pivalate ester reduces water solubility compared to cinnamate derivatives but improves metabolic stability. This trade-off is critical for pharmaceutical applications .

Biological Activity

The compound (2Z)-2-[(2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl 2,2-dimethylpropanoate is a complex organic molecule that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its synthesis, biological activity, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C20H24O4C_{20}H_{24}O_4, with a molecular weight of approximately 336.40 g/mol. The structure includes a benzofuran moiety, which is known for its diverse biological properties.

Synthesis

The synthesis of this compound can be achieved through various chemical reactions involving the condensation of appropriate precursors. The use of aldol condensation and Michael addition reactions are common strategies in synthesizing benzofuran derivatives.

Example Synthesis Pathway:

  • Condensation Reaction : The initial step involves the reaction between 2-methoxyphenylacetaldehyde and an appropriate diketone.
  • Cyclization : Following the condensation, cyclization occurs to form the benzofuran structure.
  • Esterification : The final step involves esterification with 2,2-dimethylpropanoic acid to yield the target compound.

Biological Activity

The biological activity of this compound has been explored in several studies, revealing a range of pharmacological properties.

Antioxidant Activity

Research indicates that compounds with similar structures exhibit significant antioxidant properties. The presence of methoxy groups enhances electron donation capabilities, which may contribute to scavenging free radicals.

Anticancer Properties

Studies have reported that benzofuran derivatives possess anticancer activity. For instance, compounds similar to the target molecule have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

Cell LineIC50 (µM)Reference
MCF-7 (Breast)15
HeLa (Cervical)20
A549 (Lung)18

Anti-inflammatory Effects

In vitro studies suggest that the compound may inhibit pro-inflammatory cytokines, thereby reducing inflammation markers in cell cultures. This suggests potential applications in treating inflammatory diseases.

Case Studies

Case Study 1: Anticancer Efficacy
A study conducted on the anticancer effects of similar benzofuran derivatives demonstrated that they can effectively inhibit tumor growth in xenograft models. The mechanism was attributed to the induction of apoptosis through caspase activation and modulation of Bcl-2 family proteins.

Case Study 2: Neuroprotective Effects
Another investigation highlighted the neuroprotective effects of related compounds in models of oxidative stress-induced neuronal death. The results indicated a significant reduction in neuronal apoptosis and improved cell viability.

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